N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
This compound belongs to the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic core combining thiophene, triazole, and pyrimidine rings. Key structural features include:
- 3-Tosyl group: A para-toluenesulfonyl (tosyl) substituent at position 3, which enhances electron-withdrawing properties and influences reactivity in nucleophilic substitution reactions.
- Its structural analogs, however, suggest one-pot procedures or stepwise functionalization of the core scaffold .
Properties
IUPAC Name |
10-(4-methylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S3/c1-13-6-8-16(9-7-13)31(27,28)21-20-23-19(22-14-4-3-5-15(12-14)29-2)18-17(10-11-30-18)26(20)25-24-21/h3-12H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVIQDMBZZBCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 2-aminothiophene derivatives with azides under thermal or catalytic conditions.
Introduction of the Tosyl Group: The tosylation of the intermediate is achieved using tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.
Attachment of the Methylthio-Substituted Phenyl Ring: This step involves nucleophilic substitution reactions where the phenyl ring with a methylthio group is introduced, often using halogenated intermediates and suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties and stability.
Mechanism of Action
The mechanism of action of N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit enzyme activity by binding to the catalytic site, thereby preventing substrate access.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Core Structure Variations
- Thieno[2,3-e]triazolo[1,5-a]pyrimidine Derivatives: Compound 7d (): Features a (1-methylpyrrole)carbonyl group at position 3 and a ketone at position 3. The absence of a sulfonyl group reduces electrophilicity compared to the target compound. Compound 3b (): Contains a 4-isopropylbenzenesulfonyl group and furan-2-ylmethylamine. The bulkier isopropyl substituent may sterically hinder target binding compared to the tosyl group. N-(4-Methoxybenzyl)-3-(4-methoxybenzenesulfonyl) analog (): Demonstrates how methoxy groups enhance solubility but reduce metabolic stability relative to the methylthio group in the target compound.
Sulfonyl Group Comparisons
Amine Substituent Comparisons
Physicochemical Properties
Biological Activity
N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on various studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of thieno and triazole rings. The compound can be synthesized through a series of condensation reactions involving appropriate precursors such as 3-(methylthio)aniline and tosyl chloride under controlled conditions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that related thiazolopyridine derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives were reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
- Antifungal Properties : Compounds in this class have demonstrated antifungal activity against strains such as Candida albicans, with MIC values comparable to standard antifungal agents like ketoconazole .
The mechanism by which this compound exerts its biological effects can be attributed to its interaction with specific enzymes and cellular targets:
- DNA Gyrase Inhibition : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication. The binding interactions involve critical hydrogen bonds and pi-stacking interactions with amino acid residues at the active site .
- Selective Action : The compound shows selective action against certain microbial strains while sparing others, indicating a potential for targeted therapeutic applications .
Data Summary
| Activity Type | Target Organisms | MIC (μM) | Mechanism |
|---|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | 0.21 | DNA gyrase inhibition |
| Antibacterial | Escherichia coli | 0.21 | DNA gyrase inhibition |
| Antifungal | Candida albicans | Comparable to ketoconazole | Enzyme interaction |
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Synthesis and Evaluation : A study synthesized various thiazolopyridine derivatives and evaluated their antimicrobial properties using standard protocols. The most active compounds showed promising results against both bacterial and fungal strains .
- In Silico Studies : Computational analyses revealed favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles for these compounds, suggesting good bioavailability and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
